molecular formula C19H20F3N3O3S B2654119 3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897613-60-4

3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2654119
CAS No.: 897613-60-4
M. Wt: 427.44
InChI Key: MKIUKJKCEYEGQU-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes multiple fluorine atoms, a piperazine ring, and a sulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate. This involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form 4-(2-fluorophenyl)piperazine.

    Sulfonylation: The piperazine intermediate is then sulfonylated using a sulfonyl chloride derivative to introduce the sulfonyl group, resulting in the formation of 4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl intermediate.

    Coupling with Benzamide: The final step involves coupling the sulfonylated intermediate with 3,4-difluorobenzoyl chloride in the presence of a base to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzene ring.

Scientific Research Applications

3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders due to its piperazine moiety.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets within the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for these targets. The exact pathways and molecular targets can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluoro-N-(2-(piperazin-1-yl)ethyl)benzamide: Lacks the sulfonyl group, which may result in different biological activity and binding properties.

    N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4-difluorobenzamide: Similar structure but with variations in the positioning of functional groups, affecting its chemical and biological properties.

    4-(2-fluorophenyl)piperazine: A simpler compound that serves as an intermediate in the synthesis of more complex molecules like 3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which confer specific chemical reactivity and biological activity. The presence of both fluorine atoms and a sulfonyl group enhances its potential as a versatile compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

3,4-difluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3S/c20-15-6-5-14(13-17(15)22)19(26)23-7-12-29(27,28)25-10-8-24(9-11-25)18-4-2-1-3-16(18)21/h1-6,13H,7-12H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIUKJKCEYEGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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